

Application Notes and Protocols: Data-Driven and Physics-Informed Modeling with PINNs

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Physics-Informed Neural Networks (PINNs) in data-driven and physics-informed modeling. PINNs represent a cutting-edge approach that integrates the power of deep learning with the underlying physical laws governing biological systems, offering a robust framework for modeling, simulation, and prediction in pharmaceutical research and development. By embedding ordinary or partial differential equations (ODEs/PDEs) into the neural network's loss function, PINNs can learn from sparse and noisy data while ensuring the solutions are physically consistent.

Introduction to Physics-Informed Neural Networks (PINNs)

PINNs are a class of neural networks that are trained to solve two main classes of problems: forward and inverse problems. In the forward problem, the governing physical laws (e.g., differential equations) are known, and the PINN is used to find the solution to these equations. In the inverse problem, some parameters of the governing equations are unknown, and the PINN uses available data to infer these parameters.^[1]

The core innovation of PINNs is the formulation of the loss function, which comprises two main components: a data-driven loss and a physics-informed loss. The data-driven loss measures the discrepancy between the neural network's prediction and the available experimental data. The physics-informed loss, on the other hand, penalizes the network if its output violates the

known physical laws, which are typically expressed as differential equations.^[1] This dual-objective optimization allows PINNs to provide accurate and generalizable solutions even with limited data.

Applications in Drug Development

PINNs are increasingly being applied across various stages of drug discovery and development, from target identification to personalized medicine.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

PINNs offer a powerful alternative to traditional PK/PD modeling approaches. They can effectively model the complex, nonlinear dynamics of drug absorption, distribution, metabolism, and excretion (ADME), as well as the drug's effect on the body.

The following tables summarize the performance of PINN-based models in predicting pharmacokinetic parameters and plasma concentration-time profiles.

Approach	2-fold Error Prediction Accuracy	3-fold Error Prediction Accuracy
NCA-ML	11.6%	18.0%
PBPK-ML	18.6% - 27.8%	Not Reported
3CMT-ML	8.98%	Not Reported
PURE-ML	61.0%	79.7%
3CMT-PINN	65.9%	83.5%

NCA-ML: Non-compartmental analysis with machine learning,

PBPK-ML: Physiologically based pharmacokinetic modeling with machine

learning, 3CMT-ML: Three-compartment model with

machine learning, PURE-ML:

Pure machine learning model,

3CMT-PINN: Three-

compartment model with

Physics-Informed Neural

Network.[2]

Model	Parameter	Inferred Value	R ² Score	MAE (C1)	MAE (C2)	MAE (C3)
PINN	k10	0.0812	0.99	0.043	0.012	0.009
	k21	0.0431				
	k23	0.0034				
	k32	0.0211				
fPINN	k10	0.0815	0.99	0.021	0.019	0.011
	k21	0.0452				
	k23	0.0031				
	k32	0.0223				
PINN: Physics-Informed Neural Network, fPINN: Fractional Physics-Informed Neural Network, MAE: Mean Absolute Error for concentrations in different compartments (C1, C2, C3).[3] [4]						

Oncology: Modeling Tumor Growth and Treatment Response

In oncology, PINNs can model tumor growth dynamics and predict the efficacy of therapeutic interventions. By incorporating mathematical models of tumor growth, such as the logistic or Gompertz models, into the PINN framework, researchers can gain insights into tumor progression and response to treatment from sparse experimental data.[\[5\]](#)[\[6\]](#)

The table below shows the parameters of the Montroll growth model for tumor cells as predicted by a PINN.

Parameter	Predicted Value
r	0.015
K	1.0
θ	0.6
r : growth rate, K : carrying capacity, θ : parameter of the Montroll model. [6]	

Cardiovascular Modeling

PINNs are also being used to model complex cardiovascular phenomena, such as blood flow dynamics and cardiac electrophysiology. These models can help in understanding disease mechanisms and in the development of novel cardiovascular drugs.

The following table presents the accuracy of a PINN model for continuous cuffless blood pressure estimation.

Blood Pressure	Mean Error (ME) ± Standard Deviation (mmHg)	Pearson's Correlation Coefficient (r)
Systolic	1.3 ± 7.6	0.90
Diastolic	0.6 ± 6.4	0.89
Pulse Pressure	2.2 ± 6.1	0.89
Results from a study with N=15 subjects. [7] [8]		

Protocols

This section provides detailed protocols for implementing PINNs in drug development applications.

Protocol for PINN-based PK/PD Modeling

This protocol outlines the steps for developing a PINN to model the pharmacokinetics of a drug.

1. Define the Governing Equations:

- Start with a compartmental model of drug distribution, typically represented by a system of ordinary differential equations (ODEs). For a two-compartment model, the equations might be:

where C_p and C_t are the drug concentrations in the central and peripheral compartments, respectively, and k_a , k_e , k_{12} , k_{21} are the rate constants.

2. Neural Network Architecture:

- Construct a feedforward neural network. The input to the network is time (t), and the outputs are the concentrations in each compartment (e.g., $C_p(t)$ and $C_t(t)$).
- A typical architecture consists of an input layer, several hidden layers with a suitable activation function (e.g., \tanh), and an output layer.

3. Define the Loss Function:

- The total loss function is a weighted sum of the data loss and the physics loss.
- Data Loss (L_{data}): Mean Squared Error between the predicted concentrations and the experimental data points.
- Physics Loss (L_{physics}): Mean Squared Error of the residuals of the governing ODEs. The derivatives of the neural network's output with respect to its input are calculated using automatic differentiation.

where f_p and f_t represent the right-hand side of the ODEs.

- Total Loss (L_{total}):

where w_{data} and w_{physics} are weights that can be tuned.

4. Model Training:

- Train the neural network by minimizing the total loss function using an optimization algorithm like Adam or L-BFGS.
- Provide the experimental data and a set of collocation points (time points where the physics loss is evaluated) to the training process.

5. Parameter Estimation (Inverse Problem):

- If some of the rate constants in the ODEs are unknown, they can be included as trainable parameters in the model. The optimizer will then find the values of these parameters that minimize the total loss function.

6. Model Validation:

- Evaluate the trained model on a separate test dataset to assess its predictive accuracy.
- Analyze the estimated parameters for their physical plausibility.

Protocol for Personalized Dosing using PINNs

This protocol describes how to use a trained PINN model to personalize drug dosage.

1. Patient-Specific Data Acquisition:

- Collect sparse blood samples from the patient at different time points after drug administration.

2. Model Personalization (Fine-tuning):

- Use the pre-trained PK/PD PINN model.
- Fine-tune the model using the patient-specific data. In this step, some of the model parameters (e.g., clearance rate, volume of distribution) can be made patient-specific and re-estimated to best fit the individual's data.

3. Dosage Optimization:

- With the personalized model, simulate different dosing regimens (dose amount and frequency).
- Identify the optimal dosing strategy that maintains the drug concentration within the therapeutic window (above the minimum effective concentration and below the maximum toxic concentration) for that specific patient.

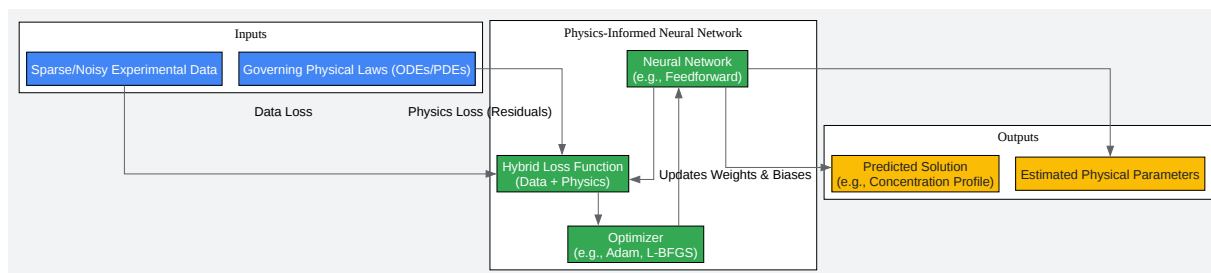
4. Clinical Implementation and Monitoring:

- Administer the optimized dosage to the patient.
- Continue to monitor the patient's response and drug concentration levels, and re-personalize the model if necessary.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

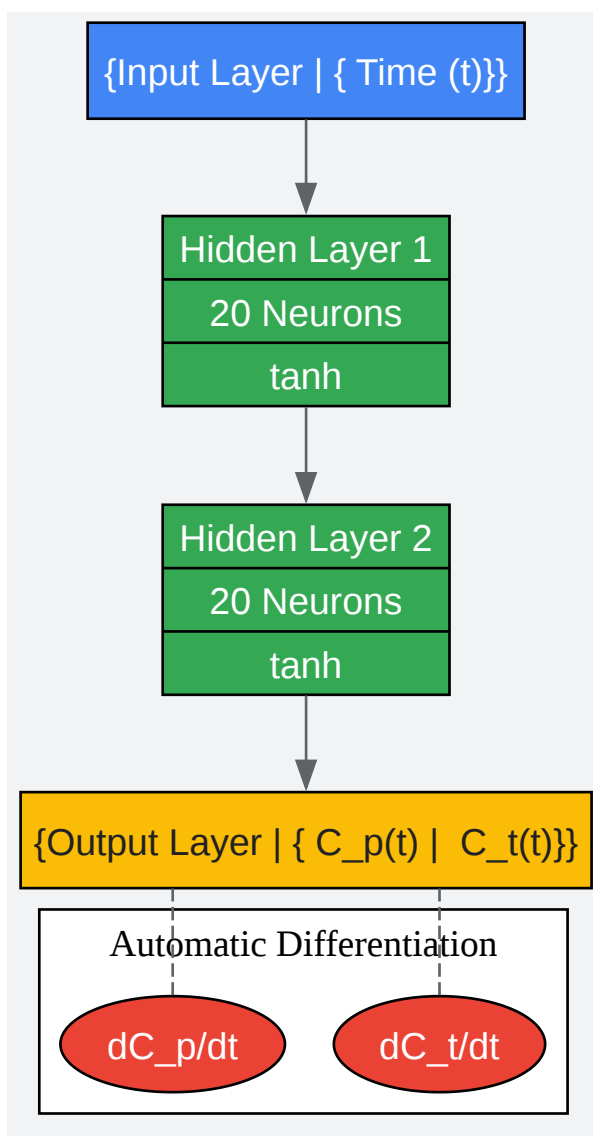
General PINN Workflow



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Caption: A high-level workflow of a Physics-Informed Neural Network (PINN).

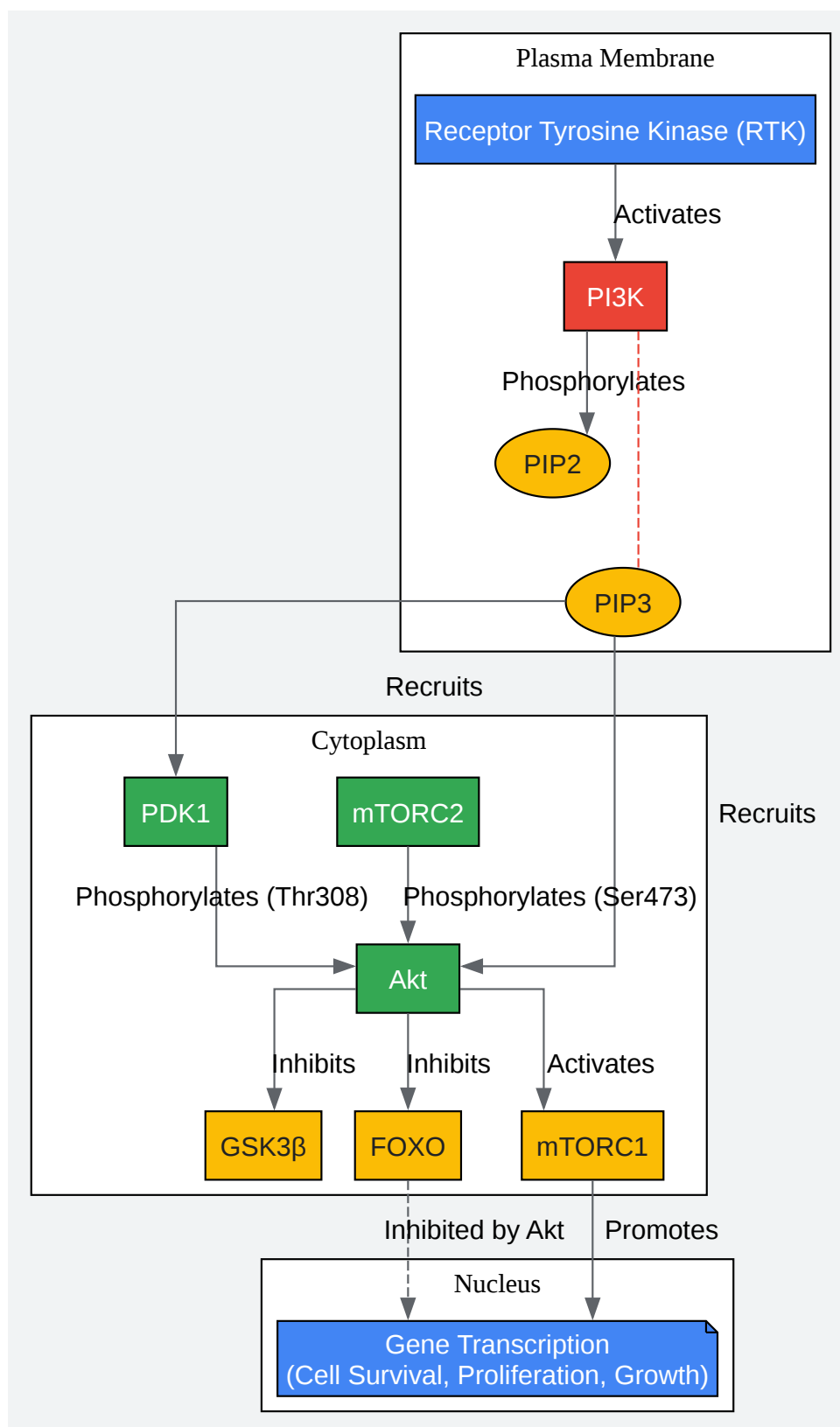
PINN Architecture for PK Modeling



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Caption: Neural network architecture for a two-compartment PK model.

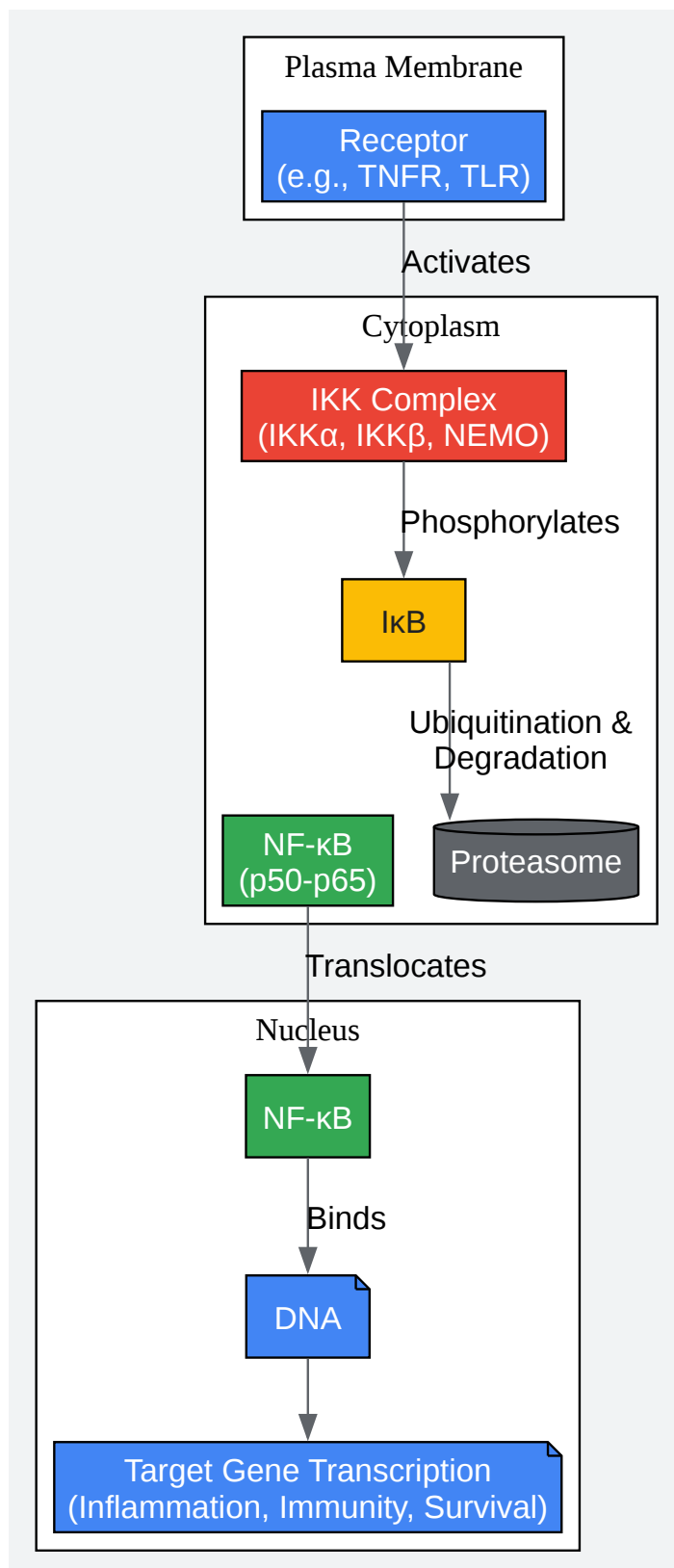
PI3K-Akt Signaling Pathway



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Caption: Simplified PI3K-Akt signaling pathway relevant to cell survival and proliferation.

NF- κ B Signaling Pathway



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Caption: Canonical NF- κ B signaling pathway, a key regulator of inflammation and immunity.

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